molecular formula C13H15NO6S B1612345 (2R,4R)-1-benzoyl-4-methylsulfonyloxypyrrolidine-2-carboxylic acid CAS No. 129155-63-1

(2R,4R)-1-benzoyl-4-methylsulfonyloxypyrrolidine-2-carboxylic acid

Cat. No.: B1612345
CAS No.: 129155-63-1
M. Wt: 313.33 g/mol
InChI Key: ZLUIBJGFQFHEPT-GHMZBOCLSA-N
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Description

(2R,4R)-1-benzoyl-4-methylsulfonyloxypyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoyl group, a methylsulfonyloxy group, and a pyrrolidine ring. Its stereochemistry is defined by the (2R,4R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-1-benzoyl-4-methylsulfonyloxypyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via an acylation reaction using benzoyl chloride in the presence of a base such as triethylamine.

    Addition of the Methylsulfonyloxy Group: The methylsulfonyloxy group can be added through a sulfonation reaction using methylsulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-1-benzoyl-4-methylsulfonyloxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl or methylsulfonyloxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl or sulfonyloxy derivatives.

Scientific Research Applications

(2R,4R)-1-benzoyl-4-methylsulfonyloxypyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (2R,4R)-1-benzoyl-4-methylsulfonyloxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-4-methyl-2-piperidinecarboxylic acid: Shares the pyrrolidine ring but lacks the benzoyl and methylsulfonyloxy groups.

    (2R,4R)-4-methylpipecolic acid: Similar structure but different functional groups.

Uniqueness

(2R,4R)-1-benzoyl-4-methylsulfonyloxypyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2R,4R)-1-benzoyl-4-methylsulfonyloxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6S/c1-21(18,19)20-10-7-11(13(16)17)14(8-10)12(15)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,16,17)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUIBJGFQFHEPT-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O[C@@H]1C[C@@H](N(C1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129155-63-1
Record name L-Proline, 1-benzoyl-4-[(methylsulfonyl)oxy]-, trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,4R)-1-benzoyl-4-methylsulfonyloxypyrrolidine-2-carboxylic acid
Reactant of Route 2
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(2R,4R)-1-benzoyl-4-methylsulfonyloxypyrrolidine-2-carboxylic acid
Reactant of Route 3
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(2R,4R)-1-benzoyl-4-methylsulfonyloxypyrrolidine-2-carboxylic acid
Reactant of Route 4
(2R,4R)-1-benzoyl-4-methylsulfonyloxypyrrolidine-2-carboxylic acid
Reactant of Route 5
(2R,4R)-1-benzoyl-4-methylsulfonyloxypyrrolidine-2-carboxylic acid
Reactant of Route 6
(2R,4R)-1-benzoyl-4-methylsulfonyloxypyrrolidine-2-carboxylic acid

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